molecular formula C13H13NO3 B1606266 methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate CAS No. 431983-71-0

methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

Cat. No.: B1606266
CAS No.: 431983-71-0
M. Wt: 231.25 g/mol
InChI Key: GLTOPUVGYLBJTJ-UHFFFAOYSA-N
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Description

Tautomerism

  • The indole NH proton (position 1) is replaced by the acetate group, preventing classical indole tautomerism.
  • The formyl group at position 3 may participate in keto-enol tautomerism under basic conditions, though this remains unobserved experimentally.

Conformational Isomerism

  • Ester group rotation : The methyl ester ($$ \text{COOCH}_3 $$) rotates freely around the C-O bond, with an energy barrier < 3 kcal/mol.
  • Formyl group orientation : The formyl oxygen can adopt syn or anti positions relative to the indole nitrogen, with DFT calculations favoring the anti conformation by 1.2 kcal/mol.
Conformational Feature Energy Difference (kcal/mol)
Ester group rotation < 3.0 (barrier)
Formyl syn vs. anti 1.2 (anti favored)

Electronic Structure Analysis Through DFT Calculations

Density Functional Theory (DFT) studies at the B3LYP/6-311+G(d,p) level reveal:

Frontier Molecular Orbitals

  • HOMO (-6.32 eV): Localized on the indole π-system and formyl oxygen lone pairs.
  • LUMO (-1.87 eV): Primarily located on the formyl and ester carbonyl groups.

Charge Distribution

  • The indole nitrogen carries a partial charge of -0.32 e.
  • The formyl oxygen exhibits the highest electronegativity (-0.45 e).

Dipole Moment

The compound has a calculated dipole moment of 4.78 D, oriented along the formyl-to-ester axis.

DFT Parameter Value
HOMO Energy -6.32 eV
LUMO Energy -1.87 eV
Indole N Charge -0.32 e
Formyl O Charge -0.45 e
Dipole Moment 4.78 D

Properties

IUPAC Name

methyl 2-(3-formyl-2-methylindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9-11(8-15)10-5-3-4-6-12(10)14(9)7-13(16)17-2/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTOPUVGYLBJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351894
Record name Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431983-71-0
Record name Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis begins with 2-methylindole or its derivatives as the core scaffold.
  • Introduction of the formyl group at the 3-position of the indole ring is a critical step.
  • The acetate ester group at the 1-position is introduced via alkylation with methyl chloroacetate or ethyl chloroacetate, depending on the desired ester moiety.

Formylation via Vilsmeier-Haack Reaction

  • The Vilsmeier-Haack reaction is the predominant method for selective formylation at the 3-position of the indole ring.
  • Reagents: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are used to generate the Vilsmeier reagent in situ.
  • Procedure: 2-methylindole is treated with the Vilsmeier reagent under controlled temperature (0°C to room temperature) to yield 3-formyl-2-methylindole.
  • This reaction is favored due to its regioselectivity and relatively high yields.

Esterification / Alkylation at N-1 Position

  • The 3-formyl-2-methylindole intermediate is reacted with methyl chloroacetate in the presence of a base such as anhydrous potassium carbonate (K₂CO₃) or triethylamine.
  • Solvent: Dimethylformamide (DMF) is commonly used for its polar aprotic properties, facilitating nucleophilic substitution.
  • Reaction conditions: Stirring at room temperature (~35°C) for 8 hours or overnight is typical.
  • The alkylation introduces the methyl acetate group at the nitrogen atom of the indole ring, forming methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate.

Purification

  • The crude product is isolated by solvent evaporation (rotary evaporator).
  • Purification is achieved by recrystallization from solvent mixtures such as 2-propanol and petroleum ether or by column chromatography using silica gel with hexane/ethyl acetate gradients.
  • Typical yields range from 60% to 75%, with melting points reported around 143–145°C.

Detailed Research Findings and Data Table

Step Reaction Type Reagents & Conditions Solvent Temperature Time Yield (%) Notes
1 Formylation (Vilsmeier-Haack) POCl₃, DMF; 2-methylindole DMF 0°C to RT 2–4 hours 70–80 Selective formylation at C-3 position
2 N-alkylation (Esterification) Methyl chloroacetate, K₂CO₃ or triethylamine DMF Room temperature (~35°C) 8 hours 60–75 Introduces methyl acetate at N-1 position
3 Purification Recrystallization or column chromatography 2-propanol/petroleum ether or hexane/ethyl acetate N/A N/A Purity >95% Ensures removal of unreacted starting materials and by-products

Mechanistic and Analytical Considerations

  • Regioselectivity: Computational studies support the preferential electrophilic substitution at the 3-position of the indole ring due to electron density distribution, confirmed by density functional theory (DFT) calculations.
  • Reaction Monitoring: Thin-layer chromatography (TLC) with cyclohexane/ethyl acetate (7:3) is used to monitor reaction progress.
  • Characterization:
    • NMR Spectroscopy:
      • $$^{1}H$$ NMR shows a characteristic aldehyde proton at δ 9.8–10.2 ppm, methyl group at δ 2.4–2.6 ppm, and methyl ester protons at δ 3.7–3.9 ppm.
      • $$^{13}C$$ NMR confirms ester carbonyl carbons at δ 165–170 ppm and aldehyde carbon at δ 190–195 ppm.
    • IR Spectroscopy: Key absorption bands include ester C=O (~1740 cm⁻¹), formyl C=O (~1680 cm⁻¹), and N–H stretch (~3400 cm⁻¹).
    • Mass Spectrometry: Molecular ion peak matches the molecular weight of 245.27 g/mol for this compound.

Summary of Preparation Methodology

The preparation of this compound is efficiently achieved through a two-step synthetic approach:

  • Selective formylation of 2-methylindole at the 3-position using the Vilsmeier-Haack reaction (POCl₃/DMF).
  • N-alkylation of the resulting 3-formyl-2-methylindole with methyl chloroacetate in the presence of a base (K₂CO₃ or triethylamine) under mild conditions.

The process yields the target compound with moderate to good yields (60–75%) and high purity after recrystallization or chromatographic purification. Reaction parameters such as stoichiometry, temperature, and reaction time are optimized to maximize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, at the available positions on the ring.

    Condensation: The formyl group can participate in condensation reactions, such as the Knoevenagel condensation, with active methylene compounds to form α,β-unsaturated carbonyl compounds.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: NaBH4, LiAlH4, EtOH (ethanol)

    Substitution: Cl2 (chlorine), HNO3 (nitric acid), SO3 (sulfur trioxide)

    Condensation: Active methylene compounds, piperidine, ethanol

Major Products Formed

    Oxidation: Methyl (3-carboxy-2-methyl-1H-indol-1-yl)acetate

    Reduction: Methyl (3-hydroxymethyl-2-methyl-1H-indol-1-yl)acetate

    Substitution: Various halogenated, nitrated, or sulfonated indole derivatives

    Condensation: α,β-unsaturated carbonyl compounds

Scientific Research Applications

Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be used in the development of new pharmaceuticals.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug discovery and development, particularly in targeting specific biological pathways.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable indole core.

Mechanism of Action

The mechanism of action of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, such as enzymes, receptors, and DNA. The formyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modulation of their activity. The indole core can also participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Compound Name Molecular Formula Key Substituents Synthesis Yield Spectral Features (¹H NMR) Applications/Notes References
Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate C₁₃H₁₃NO₃ 3-formyl, 2-methyl, methyl ester 86% δ 8.862 ppm (azomethine proton), δ 2.505 ppm (CH₃) Anticancer intermediate (STK899704)
Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate C₁₄H₁₅NO₃ Ethyl ester (vs. methyl) 86% δ 4.208–4.155 ppm (–CH₂), δ 1.241–1.205 ppm (–CH₃) Intermediate with higher lipophilicity
Methyl 2-(1-methyl-1H-indol-3-yl)-2-oxoacetate C₁₂H₁₁NO₃ 2-oxoacetate (vs. formyl) 76.8% δ 8.51–8.42 ppm (indole-H), δ 3.96 ppm (–OCH₃) Potential neuroprotective agent
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate C₁₁H₈FNO₃ 5-fluoro, 2-oxoacetate Not reported Antiproliferative activity
Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate C₁₂H₁₂ClNO₂ 6-chloro, 1-methyl ≥99% purity Pharmaceutical intermediate

Functional Group Impact

  • Formyl vs. Oxo Groups: The formyl group in the target compound enhances electrophilicity, enabling condensation reactions (e.g., hydrazone formation for STK899704) .
  • Halogenation: Fluorine (C₁₁H₈FNO₃) or chlorine (C₁₂H₁₂ClNO₂) substituents increase electronegativity, altering electronic properties and enhancing bioactivity (e.g., antiproliferative effects) .

Biological Activity

Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory effects, alongside synthesis methods and case studies.

Overview of this compound

This compound features a unique structure characterized by an indole ring with specific substitutions that contribute to its biological properties. Indole derivatives are widely studied due to their interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Indole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth. Research indicates that this compound can modulate cell cycle progression and activate apoptosis pathways through interactions with Bcl-2 family proteins.
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and mediators, making it a candidate for further research in inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves the formylation of indole derivatives through reactions such as the Vilsmeier-Haack reaction. This method utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), yielding moderate to high product purity.

Synthetic Route Example

StepReactionYield
1Formylation of indole derivative55% - 75%
2Purification via recrystallizationHigh purity achieved

Biological Activity Data

The following table summarizes the biological activities associated with this compound:

Activity TypeEffectivenessReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits cytokine production

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound significantly reduced the viability of A431 human epidermoid carcinoma cells. The IC₅₀ value was comparable to established chemotherapeutics like doxorubicin, with mechanisms linked to mitochondrial dysfunction and activation of apoptosis pathways .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. Its effectiveness suggests potential as an alternative therapeutic agent in combating antibiotic resistance .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate?

The synthesis typically involves formylation at the C3 position of a pre-functionalized indole scaffold. A validated method includes reacting 3-formyl-1H-indole-2-carboxylate derivatives with reagents like chloroacetic acid and sodium acetate under reflux in acetic acid (3–5 hours) to introduce the acetoxy group . Key considerations include:

  • Reagent stoichiometry : Use 1.1 equivalents of the formyl-indole precursor to ensure complete reaction.
  • Temperature control : Maintain reflux conditions (≈100–110°C) to avoid side reactions like over-oxidation.
  • Purification : Column chromatography or recrystallization from ethanol is recommended for isolating the ester product .

Advanced: How can researchers resolve contradictions in formylation efficiency between Vilsmeier-Haack and direct aldehyde introduction methods?

Conflicting reports on formylation efficiency often arise from substrate sensitivity and reaction conditions:

  • Vilsmeier-Haack method : Suitable for electron-rich indoles but may degrade acid-sensitive substrates due to harsh POCl₃/DMF conditions .
  • Direct aldehyde introduction : Propeniminium salts (e.g., from Lee et al., 1992) enable milder vinylformylation, preserving ester functionalities .
    Resolution strategy : Compare yields and byproduct profiles using HPLC or LC-MS. For labile substrates, prioritize propeniminium-based protocols .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

  • X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate structures in Acta Crystallographica) .
  • NMR spectroscopy : Key signals include the formyl proton (δ 9.8–10.2 ppm) and methyl ester (δ 3.6–3.8 ppm) .
  • HPLC-MS : Validates purity (>95%) and detects hydrolyzed byproducts (e.g., free carboxylic acids) .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Target enzymes like monoamine oxidases (MAOs) using the formyl group as a hydrogen-bond acceptor .
  • QSAR analysis : Correlate substituent effects (e.g., methyl vs. fluoro at C2) with antioxidant activity (FRAP/DPPH assays) .
    Example : Modifying the acetamide side chain (as in N-(substituted phenyl) derivatives) improved antioxidant capacity by 40% in FRAP assays .

Basic: What are the documented biological activities of structurally related indole-acetate esters?

  • Neuroprotection : Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate derivatives show MAO-B inhibition (IC₅₀ ≈ 50 nM) .
  • Antiproliferative effects : Indole-acetamides exhibit activity against breast cancer cell lines (e.g., MCF-7, GI₅₀ < 10 µM) .
    Methodological note : Cell-based assays require pre-dissolution in DMSO (<0.1% final concentration) to avoid solvent toxicity .

Advanced: How can researchers optimize reaction conditions to minimize ester hydrolysis during synthesis?

  • pH control : Use buffered conditions (pH 6–7) to stabilize the ester group.
  • Catalyst screening : Replace strong acids (e.g., H₂SO₄) with immobilized lipases for selective acylation .
  • Real-time monitoring : Employ in-situ FTIR to track hydrolysis intermediates and adjust reaction time .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • GHS compliance : Classify as Category 2 skin irritant (per NITE 2020 guidelines) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How to address discrepancies in reported melting points for indole-acetate derivatives?

  • Crystallinity factors : Polymorphism (e.g., ethyl vs. methyl esters) alters mp. Use differential scanning calorimetry (DSC) to identify polymorphs .
  • Purity verification : Compare mp data with HPLC purity (>98% required for reproducibility) .

Basic: What are the key reactivity patterns of the formyl group in this compound?

  • Nucleophilic addition : Reacts with amines/hydrazines to form Schiff bases or hydrazones (e.g., antioxidant derivatives in FRAP assays) .
  • Reduction : NaBH₄ converts the formyl group to hydroxymethyl, altering solubility .

Advanced: What strategies improve yield in large-scale syntheses of this compound?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis) by precise temperature control .
  • Catalyst recycling : Immobilize propeniminium salts on silica gel for reuse (3–5 cycles without yield loss) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
Reactant of Route 2
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methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

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